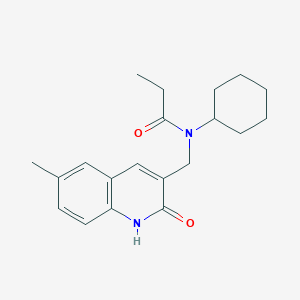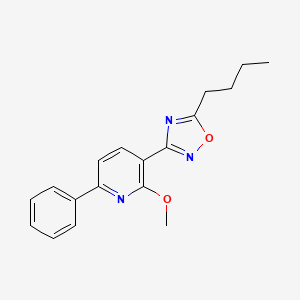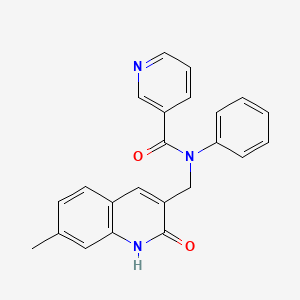
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell division process.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide is complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide. One direction is to improve its solubility in aqueous solutions, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide in cancer treatment.
Synthesemethoden
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide involves the reaction of 2-hydroxy-7-methylquinoline with N-phenylnicotinamide. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylnicotinamide has also been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-9-10-17-13-19(22(27)25-21(17)12-16)15-26(20-7-3-2-4-8-20)23(28)18-6-5-11-24-14-18/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBDXZHLUPZXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

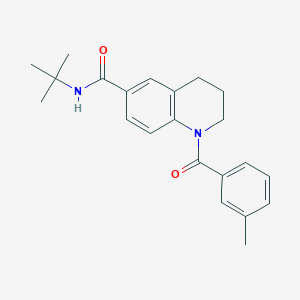
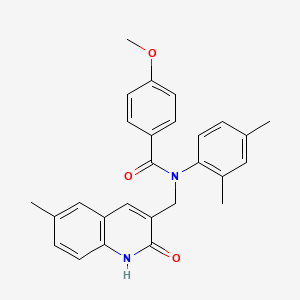
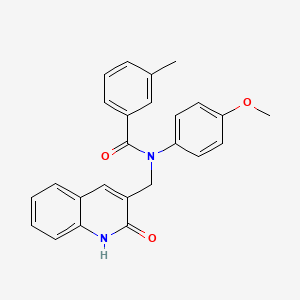
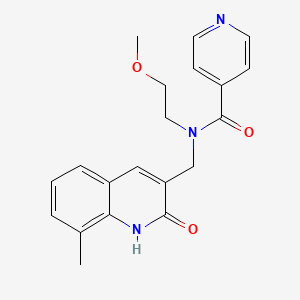

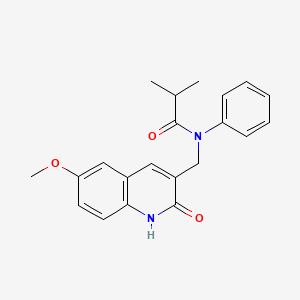



![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
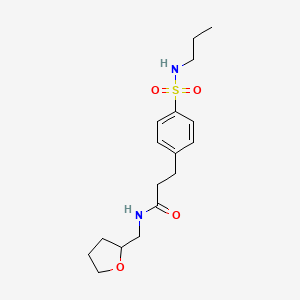
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
